molecular formula C20H18FN3O4S B2367387 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893947-60-9

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2367387
CAS RN: 893947-60-9
M. Wt: 415.44
InChI Key: IGUDNWWQSPOVAC-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN3O4S and its molecular weight is 415.44. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating specific pathways involved in inflammation. Researchers have explored its potential in treating inflammatory conditions such as arthritis, colitis, and dermatitis. Mechanistic studies suggest that it inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for drug development .

Anticancer Activity

Studies have investigated the compound’s impact on cancer cells. It shows cytotoxic effects against certain cancer cell lines, including breast, lung, and colon cancer. Researchers are exploring its mechanism of action and potential as an adjunct therapy or chemopreventive agent .

Neuroprotective Effects

The compound’s structure suggests possible neuroprotective properties. It may modulate neuronal signaling pathways, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preclinical studies have demonstrated its ability to protect neurons from oxidative stress and inflammation .

Antimicrobial Activity

In vitro studies indicate that this compound possesses antimicrobial properties. It inhibits the growth of certain bacteria and fungi. Researchers are investigating its potential as an alternative to existing antimicrobial agents .

Cardiovascular Applications

The compound’s effects on cardiovascular health are being explored. It may influence blood pressure regulation, vascular function, and platelet aggregation. Further research is needed to understand its impact on cardiovascular diseases .

Metabolic Disorders

Preliminary data suggests that this compound might affect metabolic pathways related to glucose homeostasis and lipid metabolism. Researchers are investigating its potential in managing conditions like diabetes and obesity .

Photodynamic Therapy (PDT)

Due to its photochemical properties, the compound has been studied for PDT applications. PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Researchers are evaluating its efficacy in PDT protocols .

Materials Science

Beyond biological applications, this compound has potential in materials science. Its unique structure could be useful in designing functional materials, such as organic semiconductors or sensors .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-13-2-6-15(7-3-13)24-20(17-11-29(26,27)12-18(17)23-24)22-19(25)10-28-16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUDNWWQSPOVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

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